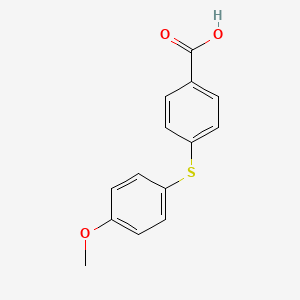

4-(4-Methoxyphenylsulfanyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methoxyphenylsulfanyl)benzoic acid (4-MPSB) is a naturally occurring phenolic compound that has been studied for its potential medicinal and industrial applications. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal properties. 4-MPSB has been investigated for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and its potential to be used as an anticancer agent. Furthermore, 4-MPSB has been studied for its ability to interact with proteins and other biomolecules, making it a promising target for drug design.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Coordination Chemistry

Research into the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives similar to 4-(4-Methoxyphenylsulfanyl)benzoic acid, highlights the influence of electron-withdrawing and electron-donating groups on luminescent properties. These studies show that substituents on benzoic acid derivatives can significantly affect the photophysical properties of lanthanide coordination compounds, suggesting potential applications in developing new luminescent materials (Sivakumar et al., 2010).

Toxicological Assessment

A comprehensive assessment of the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, was conducted to understand their impact on health. This study found that some derivatives exhibit low hazard potential, indicating their safer application in various chemical productions. The effects on the hepatorenal system were particularly noted, providing insight into the organ-specific impact of these compounds (Gorokhova et al., 2020).

Synthetic Routes and Drug Intermediates

The exploration of synthetic routes for benzoic acid derivatives, including methods to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic Acid, underlines the importance of these compounds in pharmaceutical development. Such research provides foundational knowledge for creating intermediates for cardiotonic drugs, showcasing the crucial role of 4-(4-Methoxyphenylsulfanyl)benzoic acid in medicinal chemistry (Lomov, 2019).

Catalysis and Chemical Synthesis

Studies on the catalytic applications of benzoic acid derivatives in reactions, such as the Friedel-Crafts benzoylation of anisole, provide insights into their utility as catalysts or catalytic enhancers in organic synthesis. This research demonstrates how modifications to benzoic acid structures, akin to 4-(4-Methoxyphenylsulfanyl)benzoic acid, can influence reaction rates and selectivities, opening avenues for more efficient synthetic processes (Hardacre et al., 2004).

Environmental and Biological Interactions

Investigations into the interactions of substrates with enzyme systems using benzoic acid derivatives as substrates highlight their potential impact on environmental and biological processes. Such studies contribute to a deeper understanding of the biochemical pathways and enzymatic reactions involving benzoic acid derivatives, indicating their biological significance and potential environmental interactions (Bernhardt et al., 1973).

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQLAPRSSMRJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461334 |

Source

|

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenylsulfanyl)benzoic acid | |

CAS RN |

252973-46-9 |

Source

|

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)